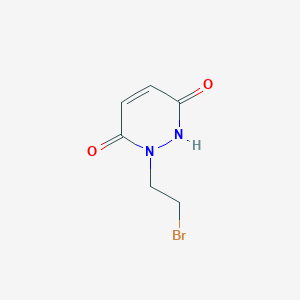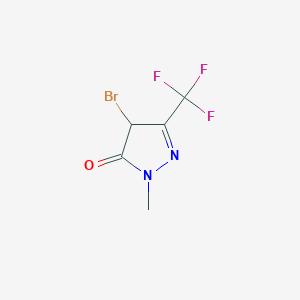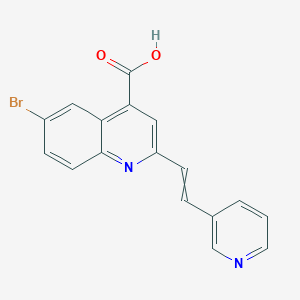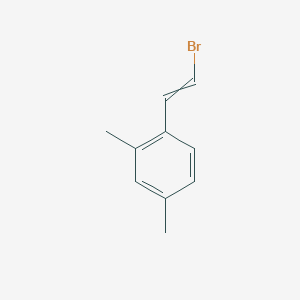
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンは、ピリダジン類に属する有機化合物です。この化合物は、2つの窒素原子を含む6員環であるピリダジン環にブロモエチル基が結合していることを特徴としています。この化合物のユニークな構造は、化学、生物学、医学など、さまざまな科学研究分野で注目を集めています。
準備方法
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンの合成は、通常、以下の手順で行われます。
合成経路: この化合物は、入手しやすい前駆体から出発する複数段階のプロセスによって合成できます。一般的な方法の1つは、適切な前駆体を臭素化し、続いて環化してピリダジン環を形成する方法です。
反応条件: 臭素化反応は、通常、ジクロロメタンなどの有機溶媒中で、N-ブロモスクシンイミド(NBS)などの臭素化剤の存在下で行われます。環化ステップには、ピリダジン環の形成を促進するために、加熱と触媒の使用が必要な場合があります。
工業生産方法: この化合物の工業生産には、収率を高め、コストを削減するために合成経路を最適化する必要がある場合があります。これには、最終生成物の純度を保証するために、連続フローリアクターや高度な精製技術を使用することが含まれる場合があります。
化学反応の分析
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンは、さまざまな化学反応を起こし、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤を使用して酸化できます。この反応は通常、ピリダジン環の酸化誘導体の生成につながります。
還元: この化合物の還元は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。この反応は、還元されたピリダジン誘導体の生成につながる可能性があります。
置換: この化合物のブロモエチル基は、アミン、チオール、アルコールなどのさまざまな求核剤と求核置換反応を起こす可能性があります。この反応は、置換プロセスを促進するために、通常、塩基の存在下で行われます。
一般的な試薬と条件: 上記に挙げた反応には、通常、目的の生成物を得るために、有機溶媒の使用、温度制御、触媒などの特定の試薬と条件が必要です。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化されたピリダジン誘導体を生成する可能性がある一方、置換反応はさまざまな置換されたピリダジン化合物を生成する可能性があります。
科学研究での応用
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンは、以下のようないくつかの科学研究での応用があります。
化学: この化合物は、より複雑な有機分子の合成における構成要素として使用されます
生物学: 生物学的研究では、この化合物は、臭素化ピリダジン誘導体が生物系に及ぼす影響を研究するために使用されています。これは、同様の分子が生物学的標的に対して相互作用する様子を調べるためのモデル化合物として役立つ可能性があります。
医学: この化合物は、薬理学的な性質について調査されているため、医薬品化学で潜在的な応用があります。研究者は、さまざまな病気に対する治療薬としての可能性を調査しています。
工業: 工業部門では、この化合物は、新しい材料や化学物質の開発に使用できます。その反応性と汎用性により、さまざまな工業用途に適しています。
科学的研究の応用
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is used to study the effects of brominated pyridazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemicals. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物のブロモエチル基は、生物分子中の求核部位と共有結合を形成することができ、その構造と機能を改変します。この相互作用は、酵素活性、シグナル伝達、遺伝子発現など、さまざまな細胞プロセスに影響を与える可能性があります。関与する正確な分子標的と経路は、化合物が研究されている特定の生物学的コンテキストによって異なります。
類似化合物との比較
1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンは、他の類似化合物と比較して、そのユニークさを強調できます。
類似化合物: 2-(2-ブロモエチル)-1,3-ジオキソランや1-(2-ブロモエチル)ナフタレンなどの化合物は、1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンと構造的に類似しています。これらの化合物も、複素環または芳香族環にブロモエチル基が結合しています。
ユニークさ: 1-(2-ブロモエチル)-1,2,3,6-テトラヒドロピリダジン-3,6-ジオンにおけるピリダジン環の存在は、他の類似化合物との違いです。このユニークな構造は、さまざまな用途に役立つ特定の化学的および生物学的特性を与えています。
特性
分子式 |
C6H7BrN2O2 |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
2-(2-bromoethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10) |
InChIキー |
XPEDBBXMRKYWGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(NC1=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)





![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)



